molecular formula C29H25NO4 B4886736 4-{[(2,5-dimethylphenyl)amino]carbonyl}phenyl (4-biphenylyloxy)acetate

4-{[(2,5-dimethylphenyl)amino]carbonyl}phenyl (4-biphenylyloxy)acetate

Cat. No. B4886736
M. Wt: 451.5 g/mol
InChI Key: HVESCQBYACKBKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{[(2,5-dimethylphenyl)amino]carbonyl}phenyl (4-biphenylyloxy)acetate is a synthetic compound that has gained attention in the scientific research community due to its potential applications in various fields. This compound, also known as DBCO-BOA, is a bifunctional molecule that can be used for bioconjugation and labeling purposes.

Mechanism of Action

4-{[(2,5-dimethylphenyl)amino]carbonyl}phenyl (4-biphenylyloxy)acetate works by forming a covalent bond with the target biomolecule through a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This reaction is highly specific and efficient, allowing for the labeling and modification of biomolecules with minimal interference to their biological function. The resulting bioconjugates can be used for a wide range of applications, including imaging, drug delivery, and diagnostics.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity and low immunogenicity, making it a safe and reliable tool for scientific research. The compound has also been shown to have good stability and solubility in aqueous solutions, which is important for its use in biological systems. Additionally, this compound has been shown to have minimal interference with the biological function of the target biomolecule, making it a valuable tool for studying biological processes.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-{[(2,5-dimethylphenyl)amino]carbonyl}phenyl (4-biphenylyloxy)acetate is its high specificity and efficiency in bioconjugation reactions. This allows for the labeling and modification of biomolecules with minimal interference to their biological function. Additionally, this compound has good stability and solubility in aqueous solutions, making it a reliable tool for use in biological systems. However, one limitation of this compound is its relatively high cost compared to other bioconjugation reagents. Additionally, the CuAAC reaction used to form the bioconjugates requires the use of copper catalysts, which can be toxic to some biological systems.

Future Directions

There are many potential future directions for the use of 4-{[(2,5-dimethylphenyl)amino]carbonyl}phenyl (4-biphenylyloxy)acetate in scientific research. One area of interest is the development of imaging agents and drug delivery systems using this compound bioconjugates. Another potential application is the use of this compound for the modification and functionalization of surfaces and materials. Additionally, further research is needed to optimize the synthesis method and improve the efficiency and specificity of the CuAAC reaction. Overall, the versatility and potential applications of this compound make it a valuable tool for scientific research.

Synthesis Methods

The synthesis of 4-{[(2,5-dimethylphenyl)amino]carbonyl}phenyl (4-biphenylyloxy)acetate involves the reaction of 4-biphenylyloxyacetic acid with 4-(dimethylamino)phenyl isocyanate in the presence of a coupling agent such as N,N'-diisopropylcarbodiimide (DIC) or N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then treated with 4-bromo-2,5-dimethylaniline to obtain the final compound. This synthesis method is relatively simple and efficient, and the yield of the final product is high.

Scientific Research Applications

4-{[(2,5-dimethylphenyl)amino]carbonyl}phenyl (4-biphenylyloxy)acetate has various applications in scientific research, particularly in the fields of biochemistry, biotechnology, and medicinal chemistry. This compound can be used for bioconjugation and labeling of biomolecules such as proteins, peptides, and nucleic acids. This compound can also be used for the development of imaging agents and drug delivery systems. The versatility of this compound makes it a valuable tool for researchers in many different fields.

properties

IUPAC Name

[4-[(2,5-dimethylphenyl)carbamoyl]phenyl] 2-(4-phenylphenoxy)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H25NO4/c1-20-8-9-21(2)27(18-20)30-29(32)24-12-16-26(17-13-24)34-28(31)19-33-25-14-10-23(11-15-25)22-6-4-3-5-7-22/h3-18H,19H2,1-2H3,(H,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVESCQBYACKBKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)C2=CC=C(C=C2)OC(=O)COC3=CC=C(C=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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